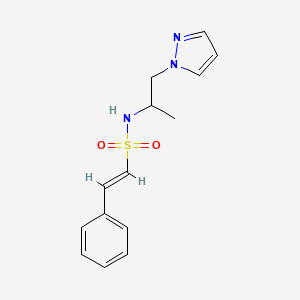

![molecular formula C12H15FN2O5S B2542415 3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418595-76-1](/img/structure/B2542415.png)

3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as EF5 and is used as a hypoxia marker in cancer research.

Mechanism of Action

EF5 works by binding to proteins in hypoxic cells, forming stable adducts that can be detected using immunohistochemistry or other imaging techniques. The binding of EF5 to hypoxic cells is dependent on the oxygen concentration, with higher binding occurring in regions of lower oxygen levels.

Biochemical and Physiological Effects:

EF5 has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, it is important to note that EF5 is primarily used as a research tool and has not been approved for clinical use.

Advantages and Limitations for Lab Experiments

One of the main advantages of EF5 is its specificity for hypoxic cells, which allows for accurate measurement of hypoxia in tumors. Additionally, EF5 is relatively easy to use and can be detected using a variety of imaging techniques. However, there are some limitations to using EF5 in lab experiments. For example, EF5 is not suitable for use in vivo due to its rapid clearance from the body. Additionally, EF5 can only be used to measure hypoxia in solid tumors and is not suitable for use in other types of cancer.

Future Directions

There are several potential future directions for research involving EF5. One area of interest is the development of new imaging techniques that can detect EF5 more accurately and efficiently. Additionally, there is ongoing research into the use of EF5 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve treatment outcomes. Finally, there is interest in using EF5 as a diagnostic tool to identify patients with hypoxic tumors who may benefit from more aggressive treatment.

Synthesis Methods

The synthesis of EF5 involves a series of chemical reactions that result in the formation of the final compound. The starting material is 5-fluorosulfonyl-2-pyridinecarboxylic acid, which is reacted with ethylene oxide to form 5-(2-hydroxyethylsulfonyl)-2-pyridinecarboxylic acid. This intermediate is then reacted with (S)-(+)-3-aminooxetane to form the chiral oxetane intermediate. Finally, the oxetane intermediate is reacted with sodium hydroxide and trifluoroacetic acid to form EF5.

Scientific Research Applications

EF5 is primarily used as a hypoxia marker in cancer research. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. EF5 is used to measure the extent and severity of hypoxia in tumors, which can help in the development of more effective cancer treatments.

properties

IUPAC Name |

3-[[(2S,3R)-2-ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O5S/c1-2-11-10(3-4-19-11)15-12(16)8-5-9(7-14-6-8)20-21(13,17)18/h5-7,10-11H,2-4H2,1H3,(H,15,16)/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZTZLHQQAGEDB-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B2542338.png)

![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)

![(Z)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2542342.png)

![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)

![3-((2E)but-2-enyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2542347.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2542352.png)